ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate typically involves the reaction of 2-methyl-6-nitro-4-oxoquinazoline with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and filtration, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carbonyl group in the quinazolinone ring can be reduced to a hydroxyl group.
Substitution: The ethyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Reduction of the nitro group: Formation of ethyl N-(2-methyl-6-amino-4-oxoquinazolin-3-yl)carbamate.
Reduction of the carbonyl group: Formation of ethyl N-(2-methyl-6-nitro-4-hydroxyquinazolin-3-yl)carbamate.
Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxoquinazoline: A precursor in the synthesis of ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate.
6-Nitro-4-oxoquinazoline: Another related compound with similar structural features.
Ethyl N-(2-methyl-4-oxoquinazolin-3-yl)carbamate: A compound with a similar structure but lacking the nitro group.
Uniqueness
This compound is unique due to the presence of both the nitro and carbamate functional groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other quinazolinone derivatives.
Properties
IUPAC Name |
ethyl N-(2-methyl-6-nitro-4-oxoquinazolin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c1-3-21-12(18)14-15-7(2)13-10-5-4-8(16(19)20)6-9(10)11(15)17/h4-6H,3H2,1-2H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVUZUGRYPBRAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1C(=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.